molecular formula C9H11NO2 B12525696 3-(4-Hydroxyanilino)propanal CAS No. 674293-04-0

3-(4-Hydroxyanilino)propanal

Cat. No.: B12525696
CAS No.: 674293-04-0
M. Wt: 165.19 g/mol
InChI Key: KTISEASZWHAGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyanilino)propanal serves as a versatile chemical intermediate in medicinal chemistry and antimicrobial research. Its core structure, which incorporates a 4-hydroxyanilino moiety linked to a propanal chain, is a key scaffold for synthesizing novel bioactive compounds . Researchers are particularly interested in derivatives of this compound for developing new therapeutic agents against multidrug-resistant bacterial and fungal pathogens . Compounds based on this scaffold have demonstrated promising, structure-dependent antimicrobial activity against ESKAPE group pathogens (including Enterococcus faecium , Staphylococcus aureus , Klebsiella pneumoniae , Acinetobacter baumannii , Pseudomonas aeruginosa , and Enterobacter species) and drug-resistant Candida species, notably Candida auris . The 4-hydroxyphenyl group is a privileged structure in pharmacology, known to facilitate interactions with diverse biological targets and is found in molecules with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The synthetic versatility of the scaffold allows for the incorporation of various aromatic and heterocyclic substituents, enabling researchers to fine-tune biological activity and develop compounds capable of targeting multiple essential pathways in microbial cells, such as enzymes involved in peptidoglycan synthesis . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

674293-04-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(4-hydroxyanilino)propanal

InChI

InChI=1S/C9H11NO2/c11-7-1-6-10-8-2-4-9(12)5-3-8/h2-5,7,10,12H,1,6H2

InChI Key

KTISEASZWHAGQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCC=O)O

Origin of Product

United States

Synthetic Methodologies for 3 4 Hydroxyanilino Propanal

Direct Synthesis Approaches

Direct synthesis methods offer the most straightforward route to 3-(4-hydroxyanilino)propanal, typically involving the direct reaction of commercially available starting materials.

Condensation Reactions of 4-Hydroxyaniline with Propanal

The most direct synthetic route to this compound involves the condensation reaction between 4-hydroxyaniline (also known as p-aminophenol) and propanal. This reaction, a classic example of nucleophilic addition of an amine to an aldehyde followed by dehydration, forms an imine intermediate which can then be reduced or rearranged to the target compound. The hydroxyl group of 4-hydroxyaniline can influence the reactivity of the aromatic amine, and the reaction conditions must be carefully controlled to favor the desired product and minimize side reactions.

Influence of Reaction Conditions, including Acidic and Basic Catalysis

The outcome of the condensation reaction is highly dependent on the reaction conditions. The use of catalysts is crucial in driving the reaction towards the desired product.

Acidic Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of propanal is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine group of 4-hydroxyaniline. However, excessive acidity can lead to the protonation of the amine, rendering it non-nucleophilic and thus inhibiting the reaction. Careful selection of the acid catalyst and its concentration is therefore critical.

Basic Catalysis: While less common for this specific type of condensation, basic conditions can also influence the reaction. A base can deprotonate the hydroxyl group of 4-hydroxyaniline, potentially altering its electronic properties and reactivity. However, basic catalysis is more typically employed in aldol-type condensations involving the aldehyde reactant.

The choice of solvent, temperature, and reaction time are also key parameters that must be optimized to maximize the yield and purity of this compound.

Multi-Step Synthetic Strategies

Multi-step synthesis provides an alternative approach that allows for greater control over the formation of the target molecule, particularly when direct methods lead to low yields or significant side product formation. vapourtec.com

Methodologies Incorporating Amine Protection and Selective Aldehyde Introduction

To avoid unwanted side reactions involving the reactive amine and hydroxyl groups of 4-hydroxyaniline, a protection strategy can be employed. youtube.com The amine or hydroxyl group can be temporarily converted into a less reactive functional group (a protecting group).

Protection: The amine group of 4-hydroxyaniline is protected, for instance, by acetylation to form an amide.

Alkylation/Addition: The protected intermediate is then reacted with a suitable three-carbon synthon that can be later converted to the propanal moiety.

Deprotection: The protecting group is removed to regenerate the free amine, yielding the final product.

This approach allows for more specific and controlled reactions at other parts of the molecule.

Sequential Functional Group Interconversions for Target Molecule Formation

Another multi-step strategy involves the sequential modification of functional groups on a precursor molecule. This could involve, for example, starting with a molecule that already contains the aniline (B41778) core and a modified side chain, which is then chemically altered in a series of steps to introduce the propanal functionality. These interconversions might include oxidation, reduction, or other transformations to achieve the desired aldehyde group at the correct position.

Application of Catalytic Systems in Enhancing Synthesis Efficiency

In the synthesis of this compound, various catalytic systems can be employed:

Homogeneous Catalysts: These are soluble in the reaction medium and can include acids, bases, or organometallic complexes. They offer high activity and selectivity but can be difficult to separate from the product.

Heterogeneous Catalysts: These are in a different phase from the reactants, often a solid catalyst in a liquid reaction mixture. They are easily separated and recycled, making them environmentally and economically advantageous. Examples include acidic or basic resins and supported metal catalysts.

Mechanistic Studies of this compound Formation Pathways

The synthesis of this compound is achieved through the reaction of 4-aminophenol (B1666318) with an appropriate three-carbon aldehyde, such as propanal or acrolein. The predominant mechanistic pathway for this transformation is the aza-Michael addition, a type of conjugate addition reaction. This section delves into the detailed molecular steps and intermediates involved in the formation of this compound.

The formation of this compound from 4-aminophenol and an α,β-unsaturated aldehyde like acrolein proceeds through a nucleophilic conjugate addition, commonly referred to as an aza-Michael addition. The reaction is primarily influenced by the nucleophilicity of the amine in 4-aminophenol and the electrophilicity of the β-carbon in the unsaturated aldehyde.

The key mechanistic steps are as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amino group in 4-aminophenol acting as a nucleophile. This nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated aldehyde. This is the rate-determining step of the reaction. The presence of the hydroxyl group in the para position of the aniline ring can influence the nucleophilicity of the amino group through resonance and inductive effects.

Formation of a Zwitterionic Intermediate: The nucleophilic attack results in the formation of a transient zwitterionic intermediate. In this intermediate, the nitrogen atom bears a positive charge, and the negative charge is delocalized over the oxygen and α-carbon of the original aldehyde, forming an enolate.

Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the enolate, a process that can be intramolecular or mediated by the solvent. This protonation can occur at either the oxygen or the α-carbon.

Tautomerization: If protonation occurs at the oxygen, an enol intermediate is formed. This enol then tautomerizes to the more stable keto form, yielding the final product, this compound. If protonation occurs directly at the α-carbon, the final product is formed directly.

The reaction can be influenced by several factors, including the solvent and the presence of catalysts. Protic solvents can facilitate the proton transfer steps. Studies on related aza-Michael additions involving anilines have shown that the presence of electron-donating groups on the aniline ring, such as the hydroxyl group in 4-aminophenol, can increase the nucleophilicity of the amine and thus enhance the reaction rate. bohrium.comacademie-sciences.fracademie-sciences.fr Conversely, electron-withdrawing groups on the aniline ring decrease the nucleophilicity and slow down the reaction. semnan.ac.ir

While the reaction can proceed without a catalyst, it can be facilitated by both acid and base catalysis. Acid catalysts can activate the α,β-unsaturated aldehyde by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon. Base catalysts, on the other hand, can deprotonate the nucleophilic amine, increasing its nucleophilicity.

Table 1: Factors Influencing the Aza-Michael Addition for the Formation of this compound

FactorEffect on Reaction RateMechanistic Rationale
Nucleophilicity of the Amine Increased nucleophilicity enhances the rate.The rate-determining step is the nucleophilic attack of the amine on the β-carbon of the aldehyde. Electron-donating groups on the aniline ring increase the electron density on the nitrogen, making it a stronger nucleophile.
Electrophilicity of the Aldehyde Increased electrophilicity of the β-carbon enhances the rate.A more electron-deficient β-carbon is more susceptible to nucleophilic attack.
Solvent Protic solvents can accelerate the reaction.Protic solvents can stabilize the transition state and facilitate the necessary proton transfers in the mechanism.
Catalyst Acid or base catalysts can increase the reaction rate.Acid catalysts activate the aldehyde, while base catalysts enhance the nucleophilicity of the amine.

Reactivity and Diverse Chemical Transformations of 3 4 Hydroxyanilino Propanal

Chemical Behavior of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts nucleophilic character to the oxygen and activates the aromatic ring towards electrophilic substitution.

The oxygen of the phenolic hydroxyl group can act as a nucleophile. libretexts.org For example, it can be alkylated with alkyl halides in the presence of a base to form ethers. This is a classic Williamson ether synthesis.

Esterification of the phenolic hydroxyl group can be achieved by reacting it with acid chlorides or acid anhydrides in the presence of a base like pyridine. This reaction results in the formation of a phenyl ester.

ReactionReagent ExampleProduct Type
AlkylationMethyl Iodide (with base)Phenyl Ether
EsterificationAcetyl Chloride (with base)Phenyl Ester

Phenols are susceptible to oxidation, and the reaction products can vary depending on the oxidant used. nih.gov Strong oxidizing agents can lead to the formation of quinones. For instance, oxidation of the parent phenol (B47542) can yield benzoquinone. The presence of the anilino group in 3-(4-hydroxyanilino)propanal would likely influence the regioselectivity of this oxidation. The oxidation can proceed through a phenoxy radical intermediate.

Oxidizing AgentProduct Type
Fremy's SaltQuinone
Chromic AcidQuinone

Derivatization Strategies via the Phenolic Moiety

The phenolic hydroxyl group is a key site for derivatization, primarily through reactions that target the acidic proton or the nucleophilic oxygen atom. Common strategies include etherification and esterification, which can modify the compound's solubility, polarity, and biological activity.

Etherification of the phenolic hydroxyl can be achieved under Williamson ether synthesis conditions, involving deprotonation with a suitable base to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical to avoid competing reactions at the other functional groups.

Esterification is typically accomplished by reacting the phenolic hydroxyl with an acylating agent such as an acid chloride or anhydride. This reaction is often catalyzed by a base, which serves to activate the phenol and neutralize the acidic byproduct.

Table 1: Potential Derivatization Reactions of the Phenolic Moiety

Reaction Type Reagents Potential Product
Etherification Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) 3-(4-Methoxyanilino)propanal

Chemoselectivity and Regioselectivity in Multi-Functional Group Reactivity

The presence of a phenol, a secondary amine, and an aldehyde group within the same molecule presents challenges and opportunities in terms of selective chemical transformations. The relative reactivity of these groups will depend on the specific reaction conditions, including the nature of the reagents, solvent, and temperature.

For instance, in acylation reactions, both the phenolic hydroxyl and the secondary amine can be acylated. Selective acylation of one group over the other can be achieved by carefully choosing the acylating agent and reaction conditions. The more nucleophilic amine is generally more reactive towards acylation than the phenolic hydroxyl group.

Similarly, in reactions involving electrophiles, the electron-rich aromatic ring can undergo electrophilic substitution. The position of substitution (regioselectivity) is directed by the activating hydroxyl and amino groups, primarily to the ortho and para positions relative to the hydroxyl group.

The aldehyde group is susceptible to both nucleophilic attack and oxidation. Its reactivity can be modulated by protecting either the phenol or the amine, thereby preventing unwanted side reactions. For example, converting the phenol to an ether or the amine to an amide can prevent their interference in reactions targeting the aldehyde.

Table 2: Summary of Functional Group Reactivity

Functional Group Type of Reaction Potential Reagents
Phenolic Hydroxyl Etherification, Esterification, Electrophilic Substitution Alkyl halides, Acyl chlorides, Electrophiles
Secondary Amine Alkylation, Acylation Alkyl halides, Acyl chlorides

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Hydroxyanilino Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the cornerstone for elucidating the precise structure of 3-(4-Hydroxyanilino)propanal, offering insights into the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound provides critical information about the number of different proton environments, their chemical shifts, and the neighboring protons through spin-spin coupling. The structure suggests the presence of distinct signals for the aldehyde, aromatic, methylene, and hydroxyl/amine protons.

The aldehydic proton (-CHO) is expected to appear as a triplet in the downfield region, typically around 9.7-9.8 ppm, due to coupling with the adjacent methylene group. The two methylene groups of the propanal chain will exhibit complex splitting patterns. The CH₂ group adjacent to the aldehyde (C2) would likely be a triplet of doublets, while the CH₂ group bonded to the nitrogen (C3) would be a triplet.

The aromatic protons on the p-substituted benzene ring are expected to appear as two distinct doublets, characteristic of an AA'BB' system, in the range of 6.6-6.8 ppm. The hydroxyl (-OH) and amine (-NH) protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehyde H (H1) ~9.7-9.8 Triplet (t)
Methylene H (H2) ~2.7-2.9 Triplet of Doublets (td)
Methylene H (H3) ~3.3-3.5 Triplet (t)
Aromatic H ~6.6-6.8 Two Doublets (d)
Amine H (-NH) Variable Broad Singlet (br s)

Note: Predicted values are based on the analysis of similar chemical structures and standard chemical shift ranges.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, nine distinct signals are anticipated.

The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, expected around 200-205 ppm. docbrown.info The four carbons of the p-substituted aromatic ring will produce four signals in the aromatic region (115-150 ppm). The carbon atom attached to the hydroxyl group (C-OH) will be the most downfield of these, followed by the carbon attached to the amino group (C-N). The two methylene carbons of the propyl chain will appear in the aliphatic region, with the carbon adjacent to the nitrogen being more downfield than the one adjacent to the carbonyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O (C1) ~200-205
Methylene C (C2) ~35-40
Methylene C (C3) ~45-50
Aromatic C (C-N) ~140-145
Aromatic C ~116-120
Aromatic C ~115-118

Note: Predicted values are based on the analysis of similar chemical structures and standard chemical shift ranges.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the aldehyde proton (H1) and the adjacent methylene protons (H2), and between the two methylene groups (H2 and H3), confirming the propanal chain's connectivity. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.educolumbia.edu This technique would definitively link each proton signal to its corresponding carbon signal, for example, connecting the methylene proton signals to their respective methylene carbon signals and the aromatic proton signals to their parent carbon atoms in the ring. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the signal from the methylene protons (H3) to the aromatic carbon attached to the nitrogen (C-N), confirming the link between the aniline (B41778) ring and the propanal side chain. Correlations from the aromatic protons to various carbons within the ring would solidify the aromatic assignments.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques, particularly FTIR, are used to identify the specific functional groups present in the molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl (-OH) and amine (-NH) groups would lead to broad absorption bands in the 3200-3600 cm⁻¹ region due to hydrogen bonding. pressbooks.pub

A strong, sharp peak characteristic of the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹. docbrown.infolibretexts.org The C-H stretching vibrations of the aldehyde group typically appear as two weak bands between 2700-2900 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations will produce peaks in the 1500-1600 cm⁻¹ region, while the C-N and C-O stretching bands would be found in the fingerprint region between 1000-1300 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
O-H (Phenol) Stretching ~3200-3600 Strong, Broad
N-H (Amine) Stretching ~3300-3500 Medium, Broad
C-H (Aromatic) Stretching ~3000-3100 Medium
C-H (Aliphatic) Stretching ~2850-2960 Medium
C=O (Aldehyde) Stretching ~1720-1740 Strong, Sharp
C=C (Aromatic) Stretching ~1500-1600 Medium
C-O (Phenol) Stretching ~1200-1260 Strong

Note: Predicted values are based on standard functional group absorption ranges.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of this compound (C₉H₁₁NO₂), which is approximately 165.19 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. lcms.cz

The fragmentation of the molecular ion provides valuable structural clues. chemguide.co.uk Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom or the carbonyl group. Loss of the ethyl-aldehyde fragment from the nitrogen could occur.

Cleavage of the propanal chain: Fragmentation at the C2-C3 bond.

Loss of small molecules: Elimination of molecules like water (H₂O) or carbon monoxide (CO). docbrown.info

Formation of characteristic ions: A prominent fragment would be the 4-hydroxyaniline cation resulting from the cleavage of the C-N bond linking the side chain.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Predicted m/z Possible Fragment Ion
165 [C₉H₁₁NO₂]⁺ (Molecular Ion)
136 [M - CHO]⁺
109 [HOC₆H₄NH₂]⁺
108 [HOC₆H₄NH]⁺

Note: m/z values represent the mass-to-charge ratio of the fragmented ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

A thorough search of scientific databases yielded no specific UV-Vis spectroscopic data for this compound. This includes the absence of reported absorption maxima (λmax), molar absorptivity values (ε), and any associated analysis of its electronic transitions or the extent of electronic conjugation. To perform such an analysis, the compound would need to be synthesized, purified, and subjected to UV-Vis spectrophotometry. The resulting spectrum would reveal absorption bands corresponding to π→π* and n→π* transitions, providing insight into the conjugated system involving the phenyl ring, the amino group, and the propanal moiety.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound No data available in the current literature.

Solvent λmax (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Assigned Transition

X-ray Diffraction (XRD) for Definitive Solid-State Structural Analysis (if crystalline form is accessible)

There is no published X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. This indicates that either the compound has not been successfully crystallized and analyzed by single-crystal XRD, or the results of such an analysis have not been made publicly available. A successful XRD study would provide definitive proof of its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This would confirm the connectivity of the 4-hydroxyanilino and propanal groups and reveal details about its crystal packing.

Table 2: Hypothetical X-ray Crystallographic Data for this compound No data available in the current literature.

Parameter Value
Crystal System N/A
Space Group N/A
a (Å) N/A
b (Å) N/A
c (Å) N/A
α (°) N/A
β (°) N/A
γ (°) N/A
Volume (ų) N/A

Given the lack of available data, a detailed and scientifically accurate article on the advanced spectroscopic characterization of this compound, as per the requested outline, cannot be generated at this time. Further experimental research would be required to produce the necessary data.

Computational and Theoretical Investigations of 3 4 Hydroxyanilino Propanal

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and derive a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine optimized molecular geometry, analyze electronic properties, and explore the different spatial arrangements (conformations) a molecule can adopt. For 3-(4-Hydroxyanilino)propanal, DFT calculations would involve optimizing the molecule's geometry to find the most stable arrangement of its atoms in three-dimensional space. This process identifies key structural parameters.

DFT calculations can also reveal the distribution of electrons within the molecule, providing insights into its bonding and reactivity. By mapping the electron density, researchers can understand how charge is distributed across the molecular framework. Furthermore, by calculating the energies of different rotational isomers (conformers), DFT can identify the most energetically favorable shapes of the molecule, which can be crucial for its biological activity and chemical reactivity. mdpi.com

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

ParameterValue
C-O Bond Length (Phenolic)1.37 Å
C-N Bond Length (Anilino)1.40 Å
C=O Bond Length (Aldehyde)1.21 Å
C-N-C Bond Angle125.0°
Dihedral Angle (Ring-N-C-C)15.0°

This table presents illustrative data typical of DFT calculations for organic molecules.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive. mdpi.com For this compound, analyzing the spatial distribution and energies of the HOMO and LUMO would indicate which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions during a chemical reaction.

Table 2: Illustrative Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-5.80
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.55

This table provides example values for HOMO and LUMO energies, which are used to calculate the energy gap and assess reactivity.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule on its electron density surface. chemrxiv.org It is a valuable tool for identifying sites that are prone to electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent different potential values: red typically indicates regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles, while blue indicates regions of positive electrostatic potential, which are electron-poor and attractive to nucleophiles. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and aldehyde groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These regions would be the most likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogens of the amino group, identifying them as potential sites for nucleophilic interaction. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com By simulating the interactions between atoms, MD provides detailed information about the conformational flexibility and dynamic behavior of a molecule. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, and calculating the forces between atoms to model their motion.

These simulations can explore the molecule's conformational space, revealing the different shapes it can adopt and the transitions between them. nih.govmdpi.com This is particularly important for flexible molecules like this compound, which has several rotatable bonds. The results can identify the most stable and frequently occurring conformations, which are often the ones responsible for its biological or chemical activity. nih.gov

Computational Prediction and Elucidation of Reaction Pathways and Mechanisms

Computational chemistry plays a crucial role in predicting and understanding the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies, which are barriers that must be overcome for a reaction to occur.

For this compound, computational methods could be used to explore its potential reactions, such as oxidation, reduction, or condensation. By modeling the step-by-step process of bond breaking and formation, these calculations can provide a detailed picture of the reaction mechanism. Modern approaches also leverage machine learning and automated reaction path search methods to explore a vast network of possible reactions and identify the most likely products and pathways. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Analogues Based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical relationship between a set of calculated molecular features, known as descriptors, and an observed activity or property. semanticscholar.orgnih.gov

For a series of analogues of this compound, a QSAR study would involve calculating various structural descriptors for each molecule. These can include electronic descriptors (like partial charges), steric descriptors (like molecular volume), and topological descriptors (related to molecular connectivity). By correlating these descriptors with experimentally measured biological activity (e.g., enzyme inhibition), a predictive model can be built. longdom.org This model can then be used to estimate the activity of new, unsynthesized analogues, guiding the design of more potent or desirable compounds.

Table 3: Example of a QSAR Model for Analogues of this compound

AnalogueLogP (Descriptor 1)Molecular Weight (Descriptor 2)Predicted Activity (IC50, µM)
Analogue 11.5167.1910.5
Analogue 2 (Methylated)1.9181.228.2
Analogue 3 (Chlorinated)2.1201.645.7

This table illustrates how a QSAR model relates structural descriptors to a predicted biological activity. The data is for illustrative purposes only.

3 4 Hydroxyanilino Propanal As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The chemical structure of 3-(4-Hydroxyanilino)propanal, which combines a nucleophilic secondary amine, a reactive aldehyde, and an activated aromatic ring, makes it a potentially valuable precursor in the synthesis of more complex organic molecules. The aldehyde group can undergo a wide range of reactions, including reductive amination, aldol (B89426) condensation, and Wittig reactions, to build more elaborate carbon skeletons. The p-hydroxyaniline portion of the molecule can participate in reactions such as etherification, esterification, and electrophilic aromatic substitution, allowing for further functionalization. The secondary amine can be acylated or alkylated to introduce additional molecular diversity. This multifunctionality suggests that this compound could serve as a versatile starting material in multi-step synthetic sequences aimed at producing novel compounds with potential applications in pharmaceuticals and other areas of chemical research.

Role in the Development of Advanced Materials

Incorporation into Polymeric Architectures for Tailored Properties

The bifunctional nature of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of novel polymers. The presence of both a hydroxyl and an amino group allows for its incorporation into polyesters, polyamides, and polyurethanes. The aldehyde functionality could also be utilized in polymerization reactions, for example, through condensation with other monomers. The incorporation of the p-hydroxyaniline unit into a polymer backbone could impart specific properties such as antioxidant capabilities, thermal stability, and altered solubility. The potential for this molecule to engage in multiple types of polymerization reactions could allow for the creation of polymers with tailored properties for specific applications in advanced materials science.

Utility in Coatings and Surface Modification Research

The functional groups present in this compound make it a candidate for research in coatings and surface modification. The aldehyde group can react with surface-bound amines or other nucleophiles to covalently attach the molecule to a substrate. The phenolic hydroxyl group can also be used for surface grafting. Once attached to a surface, the molecule could impart properties such as hydrophilicity, antioxidant protection, or serve as a handle for further chemical modification. This could be relevant in the development of functional coatings for a variety of materials.

Scaffold for the Construction of Diverse Heterocyclic Systems and Novel Carbon Skeletons

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. Intramolecular reactions, such as cyclization of the aldehyde onto the aromatic ring under acidic conditions, could lead to the formation of quinoline-type structures, which are important scaffolds in medicinal chemistry. nih.gov Furthermore, the aldehyde and amine functionalities can participate in multicomponent reactions to construct complex heterocyclic systems in a single step. researchgate.net The ability to serve as a scaffold for building diverse heterocyclic and novel carbon skeletons highlights its potential as a valuable tool for synthetic chemists.

Intermediate in the Preparation of Dyes and Pigments for Research Purposes

Aromatic amines and phenols are fundamental building blocks in the synthesis of a wide variety of dyes and pigments. The p-hydroxyaniline portion of this compound can be diazotized and coupled with other aromatic compounds to form azo dyes. The presence of both an electron-donating hydroxyl group and an amino group on the aromatic ring would be expected to influence the color of the resulting dyes. The aldehyde group could also be used to synthesize other classes of dyes, such as styryl dyes, through condensation reactions. This suggests that this compound could be a useful intermediate for the synthesis of novel chromophores for research purposes. mdpi.com

Future Research Directions and Perspectives for 3 4 Hydroxyanilino Propanal

Development of More Sustainable and Atom-Economical Synthetic Routes

The primary synthetic route to 3-(4-Hydroxyanilino)propanal is the aza-Michael addition of 4-aminophenol (B1666318) to acrolein. Future research will prioritize the development of synthetic methodologies that align with the principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions.

Key research thrusts will include:

Catalyst-Free and Solvent-Free Conditions: Exploring the feasibility of conducting the aza-Michael addition under solvent-free conditions can significantly reduce environmental impact. rsc.org Such methods, often facilitated by techniques like ball milling, eliminate the need for volatile organic solvents, aligning with green chemistry principles. ijsdr.org

Use of Greener Catalysts: Investigations into reusable and non-toxic catalysts are paramount. This includes the use of ionic liquids, which can serve as both the solvent and catalyst and are often recyclable. ijsdr.orgsemanticscholar.org Additionally, simple, inexpensive catalysts like silica-supported aluminum chloride or even catalyst-free approaches under specific conditions are being explored for Michael additions. ijsdr.org

Biocatalytic Approaches: The use of enzymes (biocatalysis) for C-N bond formation represents a frontier in sustainable synthesis. nih.govmdpi.com Future work could focus on identifying or engineering enzymes, such as ammonia (B1221849) lyases or transaminases, that can catalyze the addition of the aniline (B41778) to the activated alkene with high selectivity and under mild, aqueous conditions. This approach offers the potential for exceptional stereoselectivity, which is a hallmark of enzymatic transformations. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Challenges
Solvent-Free Synthesis Reduced solvent waste, simplified purification, potential for lower energy consumption. Ensuring adequate mixing and reaction rates, managing heat transfer.
Ionic Liquid Catalysis Recyclable catalyst/solvent system, can enhance reaction rates and selectivity. High cost of some ionic liquids, potential toxicity, and purification challenges.
Biocatalysis High stereo- and regioselectivity, mild reaction conditions (aqueous, room temp.), biodegradable catalysts. Enzyme discovery and engineering for specific substrates, enzyme stability, and cost of cofactors.

Exploration of Novel Reactivity Pathways and Catalytic Transformations

The dual functionality of this compound—a nucleophilic secondary amine/phenol (B47542) system and an electrophilic aldehyde—opens avenues for novel reactivity and catalytic applications.

Asymmetric Organocatalysis: The synthesis of chiral β-amino aldehydes is a significant goal in organic chemistry. Future research will likely leverage asymmetric organocatalysis for the synthesis of enantiomerically enriched analogs of this compound. nih.govbeilstein-journals.orgmdpi.comrsc.orgresearchgate.net Chiral organocatalysts, such as those based on cinchona alkaloids or squaramides, can activate substrates through non-covalent interactions like hydrogen bonding, facilitating highly enantioselective aza-Michael additions. nih.govbeilstein-journals.orgresearchgate.net

Tandem and Cascade Reactions: The compound is an ideal substrate for cascade reactions where the aldehyde and aniline functionalities react sequentially. For instance, an initial intermolecular reaction at the aniline nitrogen could be followed by an intramolecular cyclization involving the aldehyde. Organocatalyzed cascade reactions are powerful tools for building molecular complexity from simple starting materials. researchgate.net

Photocatalytic and Electrocatalytic Methods: Emerging strategies in C-N bond formation involve the use of light (photocatalysis) or electricity (electrocatalysis) to drive reactions. These methods can often proceed under very mild conditions and can offer unique reactivity patterns compared to traditional thermal methods. Research could explore the photocatalytic addition of 4-aminophenol to acrolein, potentially avoiding the need for base or acid catalysts.

Integration with Advanced High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery of optimal synthetic conditions and new applications, future research will integrate high-throughput and automated technologies.

Automated Reaction Optimization: Robotic platforms can perform a large number of experiments in parallel, systematically varying parameters such as catalyst, solvent, temperature, and stoichiometry. acs.orgnih.govnih.gov Coupling these platforms with machine learning algorithms, such as Bayesian optimization, can rapidly identify the optimal conditions for the synthesis of this compound with high yield and purity, minimizing the time and resources required for process development. acs.orgnih.govprinceton.edursc.org

High-Throughput Screening (HTS) for Catalysis: HTS can be employed to rapidly screen libraries of potential catalysts (e.g., different organocatalysts, ligands for metal catalysts) for the aza-Michael addition. researchgate.net By miniaturizing reactions in microplate formats, thousands of potential catalysts can be evaluated quickly to identify "hits" that provide superior activity or selectivity.

Derivative Library Synthesis: Automated platforms can be used to synthesize libraries of derivatives based on the this compound scaffold. nih.gov For example, the aldehyde functionality can be reacted with a diverse set of amines via reductive amination, or the phenolic hydroxyl could be etherified or esterified. These libraries could then be screened for biological activity or novel material properties.

Advanced Characterization Techniques for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is crucial for rational optimization. Future research will employ advanced, in-situ characterization techniques.

Operando Spectroscopy: This powerful approach involves monitoring a catalytic reaction as it happens ("in operation"). nih.govuu.nlmdpi.comchimia.ch Techniques such as Operando Fourier-transform infrared (FT-IR), Raman, and X-ray absorption spectroscopy (XAS) can provide real-time information on the catalyst's structure, the identity of surface-adsorbed species, and the kinetics of intermediate formation and consumption. nih.govmdpi.comchimia.ch This would allow, for instance, the direct observation of the interaction between a catalyst and the aniline or enal substrates during the aza-Michael reaction.

In-situ NMR Spectroscopy: Real-time Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction progress in the liquid phase, providing detailed kinetic data and helping to identify transient intermediates that are invisible to offline analysis methods. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental studies by providing detailed energetic profiles of reaction pathways. These theoretical investigations can elucidate transition state geometries and explain the origins of selectivity, guiding the design of more efficient catalysts. nih.gov

Table 2: Advanced Techniques for Mechanistic Analysis

Technique Type of Information Provided Application to this compound Research
Operando FT-IR/Raman Vibrational modes of adsorbed molecules, catalyst structural changes. Identifying the mode of substrate binding to a catalyst surface; monitoring catalyst state during reaction.
Operando XAS Oxidation state and coordination environment of metal catalysts. Elucidating the active state of a metal catalyst in photocatalytic or electrocatalytic C-N bond formation.
In-situ NMR Real-time concentration of reactants, intermediates, and products. Determining detailed reaction kinetics and identifying short-lived intermediates in solution.
DFT Calculations Reaction energy profiles, transition state structures, interaction energies. Predicting reaction feasibility, explaining catalyst activity and stereoselectivity, guiding catalyst design.

Investigations into Non-Covalent Interactions and Supramolecular Assembly Applications

The functional groups within this compound—a hydrogen-bond donating phenol and amine, a hydrogen-bond accepting aldehyde, and an aromatic ring—make it an excellent candidate for applications in supramolecular chemistry.

Crystal Engineering: The directionality of hydrogen bonds involving the phenolic -OH and aniline N-H groups can be exploited to design specific crystal packing arrangements. mdpi.comresearchgate.netrsc.orgacs.org Future work will involve co-crystallization with other molecules to form extended hydrogen-bonded networks, potentially leading to materials with interesting optical or electronic properties. researchgate.netduke.edu

π-Stacking Interactions: The electron-rich aniline ring can participate in π-π stacking interactions, which are crucial forces in the organization of many biological and synthetic systems. researchgate.netnih.govnih.govacs.org Studies will explore how these stacking interactions, in concert with hydrogen bonding, can direct the self-assembly of the molecule or its derivatives into well-defined nanostructures like wires or sheets. nih.govmdpi.comresearchgate.net

Self-Assembly into Functional Materials: The bifunctional nature of the molecule could be harnessed for self-assembly. For instance, derivatives where the aldehyde is converted to a reversible imine could lead to dynamic, self-healing materials or folded oligomeric structures (foldamers). acs.orgnih.govresearchgate.net The combination of hydrogen bonding, π-stacking, and potentially reversible covalent bond formation provides a rich toolbox for creating complex, functional supramolecular architectures. acs.orgnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.